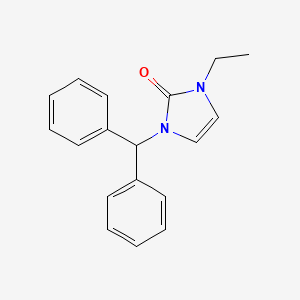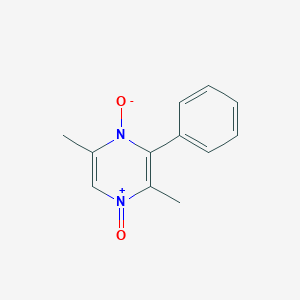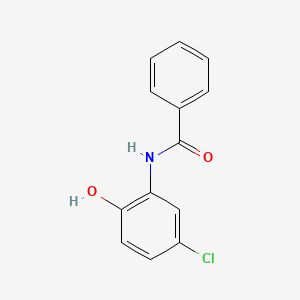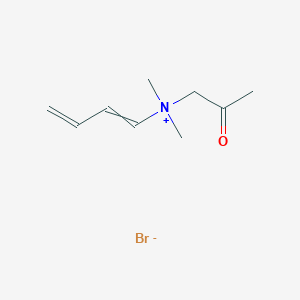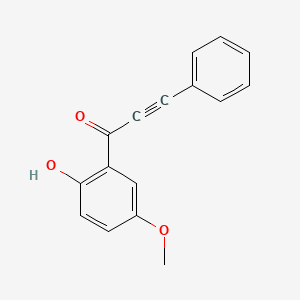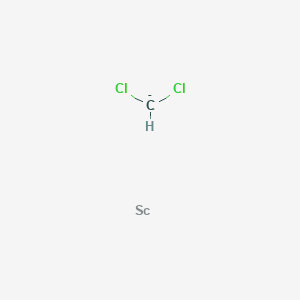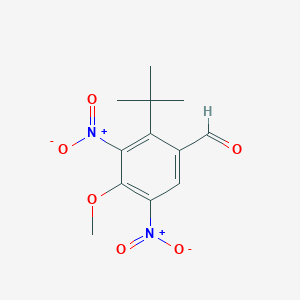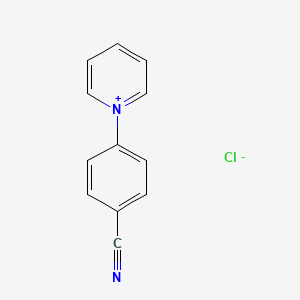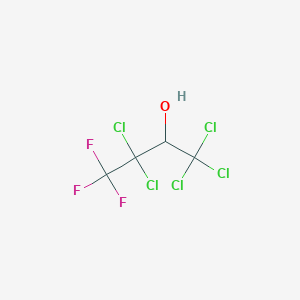
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is a complex organophosphorus compound It features a unique structure that includes a benzothiazaphosphole ring system, which is a fused ring containing both sulfur and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione typically involves the reaction of diethylamine with a suitable benzothiazaphosphole precursor. One common method involves the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzothiazaphosphole ring system, followed by the introduction of the diethylamino group. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazaphosphole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The compound’s unique ring structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanol
- Diethylamine
Uniqueness
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is unique due to its fused ring system containing both sulfur and phosphorus atoms. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various substrates. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
96659-02-8 |
|---|---|
Molekularformel |
C10H15N2PS2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
N,N-diethyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphol-2-amine |
InChI |
InChI=1S/C10H15N2PS2/c1-3-12(4-2)13(14)11-9-7-5-6-8-10(9)15-13/h5-8H,3-4H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
ZIOHJKPQRDFESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1(=S)NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


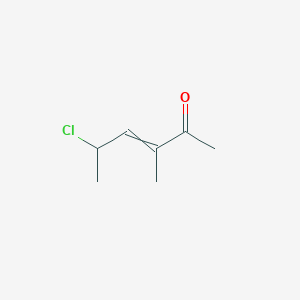
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
